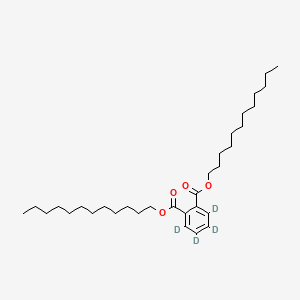

Di-n-dodecyl Phthalate-3,4,5,6-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H54O4 |

|---|---|

Molecular Weight |

506.8 g/mol |

IUPAC Name |

didodecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3/i21D,22D,25D,26D |

InChI Key |

PUFGCEQWYLJYNJ-KHNROQILSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC)[2H])[2H] |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Di-n-dodecyl Phthalate-3,4,5,6-d4 chemical properties

An In-Depth Technical Guide to Di-n-dodecyl Phthalate-3,4,5,6-d4

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological interactions of this compound. The information is intended for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is the deuterium-labeled version of Di-n-dodecyl Phthalate (B1215562), a long-chain phthalate ester. The deuteration, with four deuterium (B1214612) atoms on the benzene (B151609) ring, makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.[1] Below is a summary of its key chemical and physical properties. While experimental data for the deuterated compound is limited, the properties of the non-deuterated analog provide a close approximation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1,2-Benzenedicarboxylic acid-d4 didodecyl ester | - |

| CAS Number | 2708280-31-1 | [2] |

| Unlabeled CAS Number | 2432-90-8 | [3] |

| Molecular Formula | C₃₂H₅₀D₄O₄ | [2] |

| Molecular Weight | 506.79 g/mol | [2] |

| Appearance | Likely a colorless to pale yellow viscous liquid | Estimated |

| Melting Point | Data not available (Non-deuterated: ~ -3 °C) | [4] |

| Boiling Point | Data not available (Non-deuterated: > 300 °C at 760 mmHg) | Estimated |

| Solubility | Soluble in organic solvents such as isooctane, hexane (B92381), and methanol. Insoluble in water. | [3] |

Experimental Protocols

Synthesis and Purification

While a specific protocol for this compound is not publicly available, a general and representative synthesis can be adapted from established methods for other deuterated and non-deuterated long-chain phthalates. The synthesis involves a two-step process: esterification of deuterated phthalic anhydride (B1165640) followed by purification.

Representative Synthesis Protocol (adapted from DEHP synthesis): [5]

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phthalic-3,4,5,6-d4 anhydride (1 equivalent), n-dodecanol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene (B28343) as an azeotropic solvent.

-

Heat the mixture to reflux. The water formed during the reaction will be removed by azeotropic distillation and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the phthalic-d4 anhydride is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica (B1680970) gel.

-

Use a gradient of ethyl acetate (B1210297) in hexane as the eluent.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a viscous liquid.

-

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable method for the analysis of phthalates. This compound is primarily used as an internal standard in these analyses to ensure accurate quantification.

Representative GC-MS Protocol: [6][7]

-

Sample Preparation (Biological Matrix - e.g., Urine):

-

To 1 mL of urine, add a known amount of this compound internal standard solution.

-

Add β-glucuronidase to deconjugate the phthalate metabolites.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to extract the phthalates.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the phthalates with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MS (or equivalent)[8]

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column[8]

-

Injector Temperature: 280 °C

-

Oven Program: Start at 100 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

-

Data Analysis:

-

Monitor characteristic ions for both the analyte (Di-n-dodecyl Phthalate) and the internal standard (this compound). The molecular ion and key fragment ions will be shifted by +4 m/z for the deuterated standard.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Biological Interactions and Signaling Pathways

Long-chain phthalates, including Di-n-dodecyl Phthalate, are known endocrine-disrupting chemicals (EDCs).[9] One of their mechanisms of action is the interaction with sex hormone-binding globulin (SHBG), a plasma protein that regulates the bioavailability of sex hormones like testosterone (B1683101) and estradiol.[10]

Endocrine Disruption Signaling Pathway

Caption: Endocrine disruption by Di-n-dodecyl Phthalate via SHBG interaction.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantitative analysis of phthalates using GC-MS.

References

- 1. tandfonline.com [tandfonline.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. "Asymmetric Synthesis of DEHP" by Hannah Harris [scholar.umw.edu]

- 6. oiv.int [oiv.int]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fses.oregonstate.edu [fses.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Di-n-dodecyl Phthalate-3,4,5,6-d4

This technical guide provides a comprehensive overview of the synthesis of this compound, a deuterated internal standard crucial for mass spectrometric analysis and environmental tracer studies.[1][2] While a specific, detailed protocol for this exact isotopologue is not widely published, this document outlines a robust and scientifically sound synthetic approach based on established principles of phthalate (B1215562) ester synthesis and available data for analogous compounds.

The synthesis is predicated on the esterification of the commercially available Phthalic-3,4,5,6-d4 acid with n-dodecanol. The procedure is designed to be reproducible and scalable for laboratory settings.

Synthesis Pathway

The synthesis of this compound is achieved via a two-stage acid-catalyzed esterification reaction between Phthalic-3,4,5,6-d4 acid and n-dodecanol.

-

Stage 1: Monoesterification: A rapid, uncatalyzed reaction where one molecule of n-dodecanol reacts with Phthalic-3,4,5,6-d4 acid to form the monoester intermediate, Mono-n-dodecyl Phthalate-3,4,5,6-d4.[3][4][5]

-

Stage 2: Diesterification: A slower, catalyzed equilibrium reaction where a second molecule of n-dodecanol reacts with the monoester to yield the final product, this compound. The removal of water is essential to drive this reaction to completion.[3][4][5]

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data and Materials

The following table summarizes the key quantitative data for the reactants and the theoretical product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Phthalic-3,4,5,6-d4 acid | 87976-26-9 | C₈H₂D₄O₄ | 170.16 | 1.0 | Starting material, ≥98 atom % D. |

| n-Dodecanol | 112-53-8 | C₁₂H₂₆O | 186.34 | 2.2 | Slight excess to ensure complete reaction. |

| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 | 0.01-0.02 | Catalyst. |

| This compound | N/A | C₃₂H₅₀D₄O₄ | 506.84 (theoretical) | - | Final Product. Non-deuterated MW is 502.77 g/mol .[6] |

Detailed Experimental Protocol

This protocol is based on established methods for phthalate ester synthesis.[3][7][8]

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Dean-Stark apparatus with a condenser

-

Thermometer or temperature probe

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark apparatus, condenser, and nitrogen inlet. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add Phthalic-3,4,5,6-d4 acid (1.0 eq), n-dodecanol (2.2 eq), and a suitable solvent to fill the Dean-Stark trap (e.g., toluene).

-

Inert Atmosphere: Begin stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

-

Monoesterification: Heat the mixture to 140-150°C. Maintain this temperature for approximately 30-60 minutes. This completes the initial rapid formation of the monoester.

-

Catalyst Addition and Diesterification: Cool the mixture slightly (to ~100-120°C) and add the p-toluenesulfonic acid catalyst (0.01-0.02 eq). Increase the temperature to 180-200°C to begin the diesterification and initiate the azeotropic removal of water.

-

Reaction Monitoring: Continue heating and stirring, collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (typically 4-8 hours). The progress can also be monitored by measuring the acid number of the reaction mixture.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Post-Synthesis Workup and Purification:

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst and any remaining unreacted phthalic acid. Repeat until the aqueous layer is neutral or slightly basic.

-

Water Wash: Wash the organic layer with deionized water two to three times to remove any residual salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, then filter.

-

Solvent and Excess Alcohol Removal: Remove the solvent and excess n-dodecanol using a rotary evaporator under reduced pressure.

-

Final Purification (Optional): For high-purity requirements, the crude product can be further purified using column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization

The final product should be characterized to confirm its identity and purity:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium (B1214612) atoms (M+4 mass shift).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the absence of signals in the aromatic region, confirming deuteration.

-

¹³C NMR will show the characteristic signals for the ester carbonyls and the dodecyl chains.

-

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

The reaction should be conducted in a well-ventilated fume hood.

-

Phthalates are under scrutiny for potential endocrine-disrupting effects; handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. Dodecyl Phthalate-d4 () for sale [vulcanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemeo.com [chemeo.com]

- 7. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 8. Method of making mixed esters of phthalic acid - Patent 0039878 [data.epo.org]

A Technical Guide to Di-n-dodecyl Phthalate-3,4,5,6-d4: An Internal Standard for Phthalate Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-dodecyl Phthalate-3,4,5,6-d4 is a deuterated form of Di-n-dodecyl Phthalate (B1215562). Isotopically labeled compounds like this are invaluable in analytical chemistry, particularly in mass spectrometry-based methods. Their near-identical chemical and physical properties to their non-labeled counterparts, but with a distinct mass difference, make them ideal internal standards. The use of such standards is a well-established technique to improve the accuracy and precision of quantitative analyses by correcting for analyte loss during sample preparation and for matrix effects during analysis.[1] This technical guide provides an in-depth overview of this compound, including its properties, synthesis, analytical applications, and relevant toxicological information for related compounds.

Chemical and Physical Properties

While specific experimental data for the deuterated form is limited, the physicochemical properties are primarily determined by the non-deuterated parent compound, Di-n-dodecyl Phthalate. The key difference is a slightly higher molecular weight due to the four deuterium (B1214612) atoms.

| Property | Value (for Di-n-dodecyl Phthalate) | Reference |

| CAS Number | 2432-90-8 (Unlabelled)[2][3], 2708280-31-1 (Deuterated)[4][5] | |

| Molecular Formula | C₃₂H₅₄O₄ | [6] |

| Molecular Weight | 502.77 g/mol | [6] |

| Molecular Formula (d4) | C₃₂H₅₀D₄O₄ | [5] |

| Molecular Weight (d4) | 506.79 g/mol | [5] |

| Boiling Point | 1115.80 K | [6] |

| Melting Point | 633.66 K | [6] |

| LogP (Octanol/Water Partition Coefficient) | 9.842 | [6] |

| Water Solubility (log10ws) | -11.17 mol/L | [6] |

Synthesis

The synthesis of this compound typically involves the esterification of deuterated phthalic anhydride (B1165640) or deuterated phthalic acid with dodecyl alcohol. The deuterated starting material is key to the synthesis. The general steps are:

-

Esterification: Deuterated phthalic anhydride is reacted with 1-dodecanol. This reaction can be catalyzed to improve the yield and reaction time.

-

Purification: The crude product is then purified, often using chromatographic techniques to isolate the desired deuterated phthalate ester from any unreacted starting materials or byproducts.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phthalates in various matrices, such as food, beverages, consumer products, and environmental samples.[1]

General Experimental Protocol for Phthalate Analysis using GC-MS and a Deuterated Internal Standard

This protocol is a generalized procedure for the analysis of phthalates in a liquid sample, such as wine or a beverage, using this compound as an internal standard.

1. Materials and Reagents

-

Solvents: Isohexane, Acetone (B3395972) (High Purity)[7]

-

Internal Standard Stock Solution: A solution of this compound in a suitable solvent (e.g., isohexane) at a known concentration (e.g., 10 µg/mL).

-

Calibration Standards: A series of solutions containing known concentrations of the target phthalates and a constant concentration of the internal standard.[7]

-

Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and then hexane (B92381) to avoid phthalate contamination.[8]

2. Sample Preparation and Extraction

-

Take a known volume of the liquid sample (e.g., 10 mL).

-

Spike the sample with a known amount of the this compound internal standard solution.[1]

-

Perform a liquid-liquid extraction with a suitable solvent like isohexane.[7]

-

Concentrate the extract under a gentle stream of nitrogen.[7]

-

Reconstitute the residue in a known volume of solvent for GC-MS analysis.[1]

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, temperature programmed to prevent discrimination.[9]

-

Column: A low-polarity column suitable for phthalate analysis (e.g., DB-1).[10]

-

Oven Temperature Program: A program that allows for the separation of the target phthalates. For example, hold at 80°C for 2 minutes, then ramp at 8°C/min to 210°C and hold for 5 minutes, then ramp at 20°C/min to 250°C and hold for 5 minutes.[10]

-

Carrier Gas: Helium at a constant flow rate.[9]

-

-

Mass Spectrometer (MS) Conditions:

4. Quantification

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Quantify the amount of each phthalate in the sample by using the response factor from the calibration curve.

Experimental Workflow

Caption: General workflow for phthalate analysis using a deuterated internal standard.

Quantitative Data from Analytical Methods

The use of deuterated internal standards allows for high-quality quantitative data. The table below summarizes typical performance data from methods analyzing phthalates with this technique.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [10] |

| Recovery | 85-115% | [11] |

| Reproducibility (RSD) | < 15% | [12] |

| Limits of Detection (LOD) | pg/µL to low µg/L range | [11][12] |

Toxicological Information

There is no specific toxicological data available for Di-n-dodecyl Phthalate or its deuterated form. However, data for other high molecular weight phthalates can provide some insight. It is important to note that high molecular weight phthalates generally exhibit low acute toxicity.[13]

| Compound | Toxicity Finding | Reference |

| Diisodecyl Phthalate (DIDP) | Low acute oral, dermal, and inhalation toxicity. Mild skin and eye irritant. Not considered a skin sensitizer. Not found to be an endocrine disruptor. | [14][15] |

| Diundecyl Phthalate (DUP) | Low acute toxicity (Oral LD50 > 15,800 mg/kg in rats). No to mild skin and eye irritation. Subchronic exposure led to effects on liver and testes in animal studies. | [16] |

| Diundecyl Phthalate (DUDP) and Ditridecyl Phthalate (DTDP) | No evidence of teratogenicity in rats. DUDP showed some fetal effects at high doses. | [17] |

Signaling Pathways and Biological Activity

This compound is used as an analytical tool and is not typically studied for its biological activity or its effect on signaling pathways. Research on the biological effects of phthalates has often focused on their potential as endocrine-disrupting chemicals.[15] However, for high molecular weight phthalates like Di-n-dodecyl Phthalate, the endocrine-disrupting potential is considered to be low. A comprehensive evaluation of Di-isodecyl phthalate (DIDP), a structurally similar high molecular weight phthalate, concluded that it is not an endocrine disruptor as it did not perturb estrogen, androgen, thyroid, or steroidogenesis pathways.[15]

Given the lack of specific data for Di-n-dodecyl Phthalate, a logical diagram representing its role in risk assessment based on analogy to other phthalates is provided.

References

- 1. benchchem.com [benchchem.com]

- 2. esslabshop.com [esslabshop.com]

- 3. esslabshop.com [esslabshop.com]

- 4. 【this compound】this compound CAS号:2708280-31-1【结构式 性质 活性】-化源网 [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemeo.com [chemeo.com]

- 7. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 8. benchchem.com [benchchem.com]

- 9. oiv.int [oiv.int]

- 10. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 11. s4science.at [s4science.at]

- 12. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Didecyl phthalate | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]

- 16. cpsc.gov [cpsc.gov]

- 17. Prenatal developmental toxicity studies on diundecyl and ditridecyl phthalates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of Di-n-dodecyl Phthalate-3,4,5,6-d4

This guide provides a focused overview of the molecular weight of the deuterated compound Di-n-dodecyl Phthalate-3,4,5,6-d4, a crucial parameter for researchers and scientists in drug development and analytical chemistry.

Core Compound Specifications

This compound is the deuterium-labeled version of Di-n-dodecyl Phthalate (B1215562). The incorporation of four deuterium (B1214612) atoms into the phthalate ring structure results in a distinct molecular weight, which is fundamental for its use as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary

The molecular properties of this compound and its non-deuterated analog are presented below for direct comparison.

| Property | This compound | Di-n-dodecyl Phthalate (Non-deuterated) |

| Molecular Formula | C₃₂H₅₀D₄O₄[1] | C₃₂H₅₄O₄[2] |

| Molecular Weight | 506.79 g/mol [1] | 502.77 g/mol [2][3] |

| CAS Number | 2708280-31-1[1] | 2432-90-8[2] |

Methodology for Molecular Weight Determination

The molecular weight of this compound is calculated based on its molecular formula, C₃₂H₅₀D₄O₄[1]. The calculation involves summing the atomic weights of all constituent atoms.

Calculation Breakdown:

-

Carbon (C): 32 atoms × 12.011 u = 384.352 u

-

Hydrogen (H): 50 atoms × 1.008 u = 50.400 u

-

Deuterium (D): 4 atoms × 2.014 u = 8.056 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Molecular Weight: 384.352 + 50.400 + 8.056 + 63.996 = 506.804 u

This calculated molecular weight is in close agreement with the experimentally provided value of 506.79 g/mol [1].

Logical Relationship Diagram

The following diagram illustrates the relationship between the non-deuterated compound and its deuterated isotopologue.

References

A Technical Guide to Di-n-dodecyl Phthalate-3,4,5,6-d4: Synthesis, Properties, and Applications in Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di-n-dodecyl Phthalate-3,4,5,6-d4, a deuterated internal standard crucial for the accurate quantification of Di-n-dodecyl Phthalate (B1215562) in various matrices. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and describes its application in isotope dilution mass spectrometry.

Core Concepts and Properties

This compound is a stable isotope-labeled version of Di-n-dodecyl Phthalate, a widely used plasticizer. The incorporation of four deuterium (B1214612) atoms onto the phthalate ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. Its chemical behavior is nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.[1][2]

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its use as an analytical standard.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₅₀D₄O₄ | [1] |

| Molecular Weight | 506.79 g/mol | [1] |

| Unlabeled CAS Number | 2432-90-8 | [3] |

| Labeled CAS Number | 2708280-31-1 | [1][4] |

| Mass Shift (M+n) | M+4 | Inferred from deuteration |

| Isotopic Purity | Typically ≥98 atom % D | Inferred from similar compounds |

| Appearance | Neat | [3] |

Table 1: Key quantitative data for this compound.

Synthesis of this compound

Experimental Protocol: Synthesis via Esterification

This protocol describes the synthesis of this compound from Phthalic-3,4,5,6-d4 Anhydride (B1165640) and n-dodecanol.

Materials:

-

Phthalic-3,4,5,6-d4 Anhydride (1 equivalent)

-

n-Dodecanol (2.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: A mixture of Phthalic-3,4,5,6-d4 Anhydride, n-dodecanol, and a catalytic amount of p-toluenesulfonic acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Esterification: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Caption: Synthesis of this compound.

Application in Isotope Dilution Mass Spectrometry

This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of Di-n-dodecyl Phthalate.[6] This technique offers high accuracy and precision by correcting for sample loss during preparation and instrumental variability.

Experimental Workflow: Quantification of Di-n-dodecyl Phthalate

The following workflow outlines the typical steps for quantifying Di-n-dodecyl Phthalate in a sample matrix using this compound as an internal standard.

Methodology:

-

Sample Preparation: A known amount of this compound internal standard is spiked into the sample.

-

Extraction: The phthalates (both native and labeled) are extracted from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Clean-up: The extract is purified to remove interfering substances.

-

Analysis by GC-MS or LC-MS: The purified extract is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of both the native analyte and the deuterated internal standard.

-

Quantification: The concentration of the native Di-n-dodecyl Phthalate is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Di-n-dodecyl Phthalate in complex matrices. Its synthesis, while requiring careful execution, follows established organic chemistry principles. The use of this deuterated standard in isotope dilution mass spectrometry provides researchers and analytical scientists with a robust method for obtaining high-quality data in environmental monitoring, food safety, and clinical research.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Di-n-decyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 5. An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

The Role of Di-n-dodecyl Phthalate-3,4,5,6-d4 in Analytical Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-dodecyl Phthalate-3,4,5,6-d4 (DnDP-d4) is a deuterated form of Di-n-dodecyl Phthalate (B1215562) (DnDP), a high molecular weight phthalate ester. In analytical chemistry, and particularly in the fields of environmental monitoring, food safety, and toxicology, DnDP-d4 serves a critical role as an internal standard. Its use is intrinsically linked to the quantitative analysis of phthalates in various complex matrices. This technical guide provides an in-depth overview of the applications, experimental methodologies, and data interpretation associated with the use of this compound.

Core Application: An Internal Standard in Chromatography and Mass Spectrometry

The primary and most significant application of this compound is as an internal standard, especially in analytical techniques that couple chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis.[1][2] DnDP-d4 is chemically identical to its non-labeled counterpart, DnDP, but has a different mass due to the presence of four deuterium (B1214612) atoms on the phthalate ring. This mass difference allows the mass spectrometer to distinguish between the analyte of interest (the native phthalate) and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during sample preparation and analysis.

The use of a deuterated internal standard like DnDP-d4 is crucial for compensating for potential variations and errors that can occur at various stages of an analytical procedure, including:

-

Sample Preparation: Losses during extraction, cleanup, and concentration steps.

-

Instrumental Analysis: Variations in injection volume and instrument response.

-

Matrix Effects: Signal suppression or enhancement caused by other components in the sample matrix.

By adding a known amount of DnDP-d4 to the samples, calibration standards, and blanks at the beginning of the analytical process, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratiometric approach significantly improves the accuracy, precision, and robustness of the analytical method.

Analytical Applications in Detail

This compound is particularly useful in the analysis of high molecular weight phthalates in a variety of matrices:

-

Environmental Monitoring: For the determination of phthalate contamination in soil, sediment, water, and air samples. Phthalates are ubiquitous environmental contaminants due to their widespread use as plasticizers.

-

Food Safety: In the analysis of food and beverage samples to detect the migration of phthalates from packaging materials.

-

Consumer Product Safety: For quantifying regulated phthalates in plastics, toys, cosmetics, and other consumer goods to ensure compliance with safety regulations.

-

Toxicological and Human Biomonitoring Studies: In the analysis of biological samples (e.g., urine, blood) to assess human exposure to phthalates.

Experimental Protocols

While specific protocols can vary depending on the matrix and the target analytes, the following provides a generalized workflow for the use of this compound as an internal standard in GC-MS analysis.

Preparation of Standards

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., isooctane, hexane (B92381), or ethyl acetate) at a concentration of, for example, 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing the target phthalate analytes at different concentrations. Each calibration standard should be spiked with the internal standard stock solution to a constant final concentration (e.g., 1 µg/mL).

Sample Preparation (Example: Solid Polymer Matrix)

-

Sample Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 0.5 - 1.0 g).

-

Spiking with Internal Standard: Add a precise volume of the this compound internal standard stock solution to the sample.

-

Extraction: Extract the phthalates from the sample using an appropriate technique:

-

Soxhlet Extraction: A classical and robust method involving continuous extraction with a solvent like hexane or a hexane/acetone mixture for several hours.

-

Sonication-Assisted Extraction: A faster method where the sample is immersed in an extraction solvent and subjected to ultrasonic waves to enhance the extraction efficiency.

-

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

-

-

Cleanup (if necessary): The extract may require cleanup to remove interfering co-extracted compounds. This can be achieved using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

Concentration: The cleaned extract is typically concentrated to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the concentration of the analytes before GC-MS analysis.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC.

-

Chromatographic Separation: The different phthalates are separated based on their boiling points and interaction with the GC column stationary phase.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization - EI) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio (m/z).

The use of Selected Ion Monitoring (SIM) mode is common for phthalate analysis to enhance sensitivity and selectivity. In this mode, the mass spectrometer is set to detect only a few characteristic ions for each target analyte and the internal standard.

Data Presentation

The following tables summarize typical quantitative data and instrumental parameters for the analysis of phthalates using a deuterated internal standard like this compound.

Table 1: Typical GC-MS Method Validation Parameters for Phthalate Analysis

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 50 µg/L |

| Recovery | 80 - 120% |

| Precision (RSD) | < 15% |

Table 2: Example GC-MS Parameters for Phthalate Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial 60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 3: Example Quantitation and Qualifier Ions for Selected Phthalates and DnDP-d4

| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |

| Di-n-butyl Phthalate (DBP) | 149 | 223 |

| Benzyl Butyl Phthalate (BBP) | 149 | 91, 206 |

| Di(2-ethylhexyl) Phthalate (DEHP) | 149 | 167, 279 |

| Di-n-octyl Phthalate (DNOP) | 149 | 279 |

| Di-n-dodecyl Phthalate-d4 (Internal Standard) | 153 | 171, 311 |

| Di-n-dodecyl Phthalate (DnDP) | 149 | 167, 307 |

Note: The quantitation ion for DnDP-d4 is shifted by +4 m/z compared to the common phthalate fragment ion at m/z 149 due to the four deuterium atoms.

Mandatory Visualizations

Caption: General experimental workflow for the quantitative analysis of phthalates using this compound as an internal standard.

Caption: Logical relationship for quantification using the internal standard method.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates. Its role as a stable isotope-labeled internal standard provides a robust mechanism to correct for analytical variability, thereby ensuring the accuracy and reliability of the results. The methodologies outlined in this guide, while general, provide a solid foundation for the development and validation of specific analytical methods for a wide range of sample types. The use of DnDP-d4, in conjunction with powerful analytical techniques like GC-MS, is essential for monitoring and controlling human and environmental exposure to potentially harmful phthalate compounds.

References

Di-n-dodecyl Phthalate-3,4,5,6-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Di-n-dodecyl Phthalate-3,4,5,6-d4, a deuterated analogue of the long-chain phthalate (B1215562), Di-n-dodecyl Phthalate (DnDP). This document summarizes its chemical and physical properties, likely synthetic routes, and primary applications, with a focus on its use as an internal standard in analytical chemistry. Given the limited specific toxicological data for DnDP-d4, this guide also reviews the broader context of long-chain phthalate metabolism and toxicology.

Core Properties and Specifications

This compound is primarily utilized as an internal standard for the quantification of Di-n-dodecyl Phthalate in various matrices. Its key advantage lies in its near-identical chemical and physical behavior to its non-deuterated counterpart, coupled with a distinct mass, which allows for precise correction of analyte loss during sample preparation and instrumental analysis.

Table 1: Physical and Chemical Properties

| Property | This compound (Estimated/Reported) | Di-n-dodecyl Phthalate (Unlabelled) |

| CAS Number | 2708280-31-1[1] | 2432-90-8[2][3][4][5] |

| Molecular Formula | C₃₂H₅₀D₄O₄[1] | C₃₂H₅₄O₄[4][5] |

| Molecular Weight | 506.79 g/mol [1] | 502.77 g/mol [5] |

| Physical State | Solid (assumed) | - |

| Boiling Point | - | 1115.80 K (Joback Method)[5] |

| Melting Point | - | 633.66 K (Joback Method)[5] |

| LogP | - | 9.842 (Crippen Method)[5] |

Synthesis and Production

Proposed Synthetic Pathway

The synthesis would likely begin with Phthalic Anhydride-d4, which is commercially available. This deuterated precursor would then undergo an esterification reaction with two equivalents of 1-dodecanol.

Caption: Proposed reaction scheme for the synthesis of this compound.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of DnDP and other phthalates. This technique is considered the gold standard for analyzing organic micropollutants in complex matrices.

General Experimental Protocol: Phthalate Analysis in Environmental Samples by GC-MS

This protocol provides a general framework for the analysis of phthalates in a solid matrix (e.g., soil, sediment) using a deuterated internal standard.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 grams of the homogenized solid sample into a clean glass centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

Add an appropriate extraction solvent (e.g., hexane, dichloromethane).

-

Vortex or sonicate the sample for a defined period to ensure efficient extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Carefully transfer the supernatant (extract) to a clean vial.

-

-

Extract Cleanup (if necessary):

-

For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interfering compounds.

-

The extract is passed through an SPE cartridge, and the phthalates are eluted with a suitable solvent.

-

-

Concentration:

-

The extract is concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A suitable capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column.

-

Injection: 1-2 µL of the final extract is injected in splitless mode.

-

Oven Program: A temperature gradient is used to separate the different phthalates.

-

MS Detection: The mass spectrometer is operated in electron impact (EI) mode, using selected ion monitoring (SIM) for enhanced sensitivity. Specific quantifier and qualifier ions for each target phthalate and the deuterated internal standard are monitored.

-

-

Quantification:

-

The concentration of the target phthalate is calculated by comparing the peak area of the analyte to the peak area of the deuterated internal standard, using a calibration curve prepared with known concentrations of the target analyte and a constant concentration of the internal standard.

-

Caption: General workflow for quantitative analysis of phthalates using a deuterated internal standard.

Metabolism and Toxicology of Long-Chain Phthalates

Specific toxicological studies on Di-n-dodecyl Phthalate are limited. However, the toxicology of long-chain phthalates as a class has been studied more extensively.

Metabolism

Phthalate diesters are generally metabolized in a two-phase process.

-

Phase I: The diester is hydrolyzed by lipases to its corresponding monoester, which is often considered the more biologically active metabolite. For long-chain phthalates, this monoester can be further oxidized.

-

Phase II: The monoester and its oxidized metabolites are then conjugated, typically with glucuronic acid, to increase their water solubility and facilitate their excretion in urine and feces.

Caption: Simplified metabolic pathway for long-chain phthalates.

Toxicology

Many phthalates are classified as endocrine-disrupting chemicals (EDCs). Their toxicity, particularly on the male reproductive system, is a subject of ongoing research. The primary mechanism of action for some phthalates is believed to be the disruption of androgen synthesis and function.

Long-chain phthalates generally exhibit low acute toxicity. The primary concerns are related to chronic exposure and developmental and reproductive effects.

Table 2: Summary of Toxicological Endpoints for Long-Chain Phthalates (General Class)

| Toxicological Endpoint | Observed Effects in Animal Studies |

| Reproductive Toxicity (Male) | Testicular atrophy, decreased sperm production, reduced testosterone (B1683101) levels. |

| Developmental Toxicity | Malformations of the reproductive tract in male offspring exposed in utero. |

| Liver Toxicity | Increased liver weight, peroxisome proliferation. |

| Endocrine Disruption | Anti-androgenic activity, interference with hormone signaling. |

Disclaimer: This table summarizes general findings for the class of long-chain phthalates. Specific data for Di-n-dodecyl Phthalate is not available, and toxicity can vary between different phthalate esters.

References

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. cpsc.gov [cpsc.gov]

- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phthalic anhydride-d4 (75935-32-9) for sale [vulcanchem.com]

An In-depth Technical Guide to the Physical Characteristics of Di-n-dodecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Di-n-dodecyl Phthalate-d4. Due to the limited availability of experimentally determined data for the deuterated form, this guide also includes data for the non-deuterated analogue, Di-n-dodecyl Phthalate, for comparative purposes. The methodologies for determining these key physical properties are detailed, providing a framework for laboratory assessment.

Data Presentation: Physical Properties

The following tables summarize the available quantitative data for Di-n-dodecyl Phthalate-d4 and its non-deuterated counterpart. It is important to note that much of the data for the deuterated compound is estimated or calculated, as experimental determination is not widely published.

Table 1: General and Deuterated Physical Properties

| Property | Di-n-dodecyl Phthalate-d4 | Di-n-dodecyl Phthalate | Data Source/Type |

| Molecular Formula | C₃₂H₅₀D₄O₄ | C₃₂H₅₄O₄ | Calculated |

| Molecular Weight | 506.85 g/mol | 502.77 g/mol | Calculated |

| Appearance | No Data Available | Clear, colorless to yellow liquid after melting | Experimental |

Table 2: Physicochemical Properties of Di-n-dodecyl Phthalate (Non-Deuterated)

| Property | Value | Conditions | Data Source/Type |

| Melting Point | 21 - 23 °C | Experimental | |

| Boiling Point | No Data Available | ||

| Flash Point | 79 °C | Experimental | |

| Density (Specific Gravity) | 0.940 g/cm³ | Experimental | |

| Water Solubility | No Data Available | ||

| Vapor Pressure | No Data Available | ||

| Vapor Density | 17.33 | Calculated |

Note: The physical properties of the deuterated compound are expected to be very similar to the non-deuterated form, with a slight increase in molecular weight and potentially minor shifts in other physical constants.

Experimental Protocols

The following are detailed methodologies for the determination of key physical characteristics applicable to long-chain phthalates like Di-n-dodecyl Phthalate-d4. These are based on standardized testing guidelines.

Determination of Melting Point (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid crystal melts is recorded as the final melting point.

-

-

Reporting: The result is reported as a melting range (e.g., 21 - 23 °C). For a pure substance, this range is typically narrow (0.5 - 1.5°C).

Determination of Boiling Point (OECD Guideline 103)

For high-boiling-point liquids like Di-n-dodecyl Phthalate, specialized techniques are required to avoid decomposition at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This can be determined by measuring the temperature of the vapor-liquid equilibrium.

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus

-

Heating mantle or oil bath

-

Thermometer or thermocouple

-

Pressure measurement device (manometer)

Procedure (Dynamic Method):

-

The substance is placed in a thermostatically controlled sample cell equipped with a magnetic stirrer.

-

The pressure in the apparatus is reduced to a desired level using a vacuum pump.

-

The sample is heated while stirring until the boiling point at that pressure is reached, indicated by a constant temperature reading.

-

The pressure and temperature are recorded.

-

This process is repeated at several different pressures.

-

The boiling point at normal atmospheric pressure (101.325 kPa) is determined by extrapolation of the vapor pressure-temperature curve.

Determination of Density (ASTM D4052 - Oscillating U-Tube)

This method is suitable for determining the density of liquid samples, including viscous ones.

Principle: A small volume of the liquid sample is introduced into an oscillating U-shaped tube. The change in the oscillation frequency of the tube caused by the mass of the sample is used to calculate the density.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Introduction: The sample, which should be liquid at the measurement temperature, is injected into the U-tube, ensuring no air bubbles are present. For viscous samples, heating the sample and the injection syringe may be necessary.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration data.

-

Temperature Control: The temperature of the measuring cell is precisely controlled throughout the measurement.

-

Reporting: The density is reported in g/cm³ or kg/m ³ at a specified temperature.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

Given the expected low water solubility of Di-n-dodecyl Phthalate, the flask method is an appropriate choice.

Principle: A sufficient amount of the substance is stirred in water for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined after separating the undissolved material.

Apparatus:

-

Flask with a stirrer (e.g., magnetic stirrer)

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus (with a material that does not adsorb the test substance)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

Equilibration: An excess amount of the test substance is added to a flask containing purified water.

-

The flask is sealed and placed in a constant temperature bath, typically at 20°C.

-

The mixture is stirred for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the necessary equilibration time.

-

Phase Separation: The mixture is allowed to stand to let undissolved material settle. The aqueous phase is then carefully separated, typically by centrifugation or filtration, to remove any suspended particles.

-

Quantification: The concentration of the dissolved substance in the aqueous phase is determined using a suitable analytical method like GC-MS. This involves extraction of the analyte from the water sample into an organic solvent, followed by chromatographic analysis.

-

Reporting: The water solubility is reported in mg/L or g/100 mL at the specified temperature.

Mandatory Visualization

The following diagram illustrates a general workflow for the physical characterization of a chemical substance like Di-n-dodecyl Phthalate-d4.

Caption: Workflow for Physical Characterization of a Chemical Substance.

Methodological & Application

Application Notes and Protocols: Di-n-dodecyl Phthalate-3,4,5,6-d4 as an Internal Standard

Introduction

Phthalate (B1215562) esters are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1] They are found in a vast array of consumer and industrial products, leading to widespread environmental contamination and human exposure.[1] Due to their potential adverse health effects as endocrine-disrupting chemicals (EDCs), regulatory bodies have established the need for sensitive and reliable analytical methods for their quantification.[1][2]

The analysis of phthalates is often challenged by sample matrix complexity and the potential for analyte loss during sample preparation.[1] The use of a deuterated internal standard, such as Di-n-dodecyl Phthalate-3,4,5,6-d4, in an isotope dilution mass spectrometry (IDMS) approach is a gold standard technique to ensure accurate and precise quantification.[1] This deuterated analogue is chemically and physically almost identical to its non-deuterated counterpart, allowing it to compensate for variations during extraction, cleanup, and instrumental analysis.[1][3]

This compound is particularly suited as an internal standard for the analysis of di-n-dodecyl phthalate (DnDP) and other long-chain phthalates. Its distinct mass allows for clear differentiation from the native analyte by mass spectrometry.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties for Di-n-dodecyl Phthalate and its deuterated form is presented below.

| Property | Di-n-dodecyl Phthalate | This compound | Reference |

| CAS Number | 2432-90-8 | 2708280-31-1 | [4][5][6] |

| Molecular Formula | C₃₂H₅₄O₄ | C₃₂H₅₀D₄O₄ | [4][7][5] |

| Molecular Weight | 502.77 g/mol | 506.79 g/mol | [7][5] |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. The core principle involves adding a known amount of an isotopically labeled standard (e.g., this compound) to the sample before any preparation steps.[1] This "spiked" sample is then subjected to extraction, cleanup, and analysis.

Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, any loss of the native analyte during the sample preparation process will be mirrored by a proportional loss of the labeled standard.[1][3] By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for both recovery losses and matrix-induced signal variations.[3]

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

Caution: Phthalates are ubiquitous environmental contaminants. To avoid cross-contamination, use scrupulously cleaned glassware (rinsed with acetone (B3395972) and hexane) and avoid all contact with plastic materials throughout the entire procedure.[8][9]

Protocol 1: Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh a suitable amount (e.g., 10 mg) of this compound.

-

Dissolve it in a high-purity solvent (e.g., hexane (B92381) or isooctane) in a 100 mL Class A volumetric flask.

-

Store the stock solution in a tightly sealed amber glass vial at 4°C.

-

-

Analyte Stock Solution (e.g., 100 µg/mL):

-

Prepare a stock solution of the non-deuterated Di-n-dodecyl Phthalate using the same procedure as the internal standard.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by making serial dilutions from the analyte stock solution into a suitable solvent like hexane.[10]

-

A typical concentration range might be 50 ng/mL to 5000 ng/mL.[8]

-

Spike each calibration standard, as well as the method blank, with the internal standard to a constant concentration (e.g., 1000 ng/mL).[8]

-

Protocol 2: Sample Preparation - Solid Matrices (e.g., Polymers, Toys)

This protocol is based on a solvent extraction method suitable for solid samples.[11]

-

Sample Preparation: Accurately weigh approximately 0.5 g of the solid sample (cut into small pieces) into a clean glass vial.

-

Dissolution: Add 5 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. Vortex or sonicate if necessary.

-

Internal Standard Spiking: Spike the dissolved sample with a known amount of the this compound internal standard stock solution.

-

Polymer Precipitation: Add 5 mL of hexane to precipitate the polymer matrix. Vortex thoroughly.

-

Separation: Centrifuge the sample to pellet the precipitated polymer.

-

Extraction: Carefully transfer the supernatant (containing the phthalates and the internal standard) to a clean glass tube.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen. Do not evaporate to complete dryness.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of hexane or other suitable solvent for GC-MS analysis.[1]

Protocol 3: Sample Preparation - Liquid Matrices (e.g., Beverages)

This protocol utilizes liquid-liquid extraction (LLE).[8]

-

Sample Measurement: Place a known volume (e.g., 5 mL) of the liquid sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., to a final concentration of 1000 ng/mL).[8]

-

Extraction: Add 5 mL of an appropriate extraction solvent (e.g., dichloromethane (B109758) or n-hexane).[8][12]

-

Mixing: Shake the mixture vigorously for at least one minute to ensure thorough extraction.

-

Phase Separation: Allow the layers to separate. Centrifugation can be used to accelerate this process.

-

Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean vial.

-

Analysis: The collected organic extract is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common technique for phthalate analysis.[1][13] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.[8]

Caption: General workflow for GC-MS analysis of phthalates.

GC-MS Operating Conditions

The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| GC System | Agilent 7890A GC or equivalent[14] |

| Mass Spectrometer | Agilent 5975C MSD or equivalent[11][14] |

| Column | TraceGOLD TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film or similar[8] |

| Injector Temperature | 320 °C (to ensure volatilization of high MW phthalates)[8] |

| Injection Mode | Splitless or Split (e.g., 20:1)[11] |

| Injection Volume | 1 µL[11] |

| Carrier Gas | Helium |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 10 min |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[8] |

Selected Ion Monitoring (SIM) Parameters

For quantification, specific ions are monitored for both the analyte and the internal standard. The primary fragment ion for most phthalates is m/z 149, corresponding to the protonated phthalic anhydride.[13]

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Di-n-dodecyl Phthalate | 149 | 167, 349 |

| Di-n-dodecyl Phthalate-d4 | 153 | 171, 353 |

Note: The m/z values for the deuterated standard are shifted by +4 amu for fragments containing the benzene (B151609) ring. The exact ions should be confirmed by injecting a standard solution.

Data Analysis and Quantification

-

Calibration Curve:

-

Analyze the prepared calibration standards using the established GC-MS method.

-

For each standard, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Plot the response ratio against the concentration of the analyte.

-

Perform a linear regression to generate a calibration curve. A coefficient of determination (R²) > 0.99 is desirable.

-

-

Sample Quantification:

-

Analyze the prepared sample extracts.

-

Calculate the response ratio from the sample chromatogram.

-

Determine the concentration of the analyte in the extract using the equation from the linear regression of the calibration curve.

-

Calculate the final concentration in the original sample by accounting for the initial sample weight/volume and all dilution factors.

-

Typical Performance Data

Using deuterated internal standards typically results in good and consistent recoveries. For example, studies on other phthalates have shown recoveries in the range of 85-112%.[12][15] The precision, expressed as relative standard deviation (RSD), is often expected to be below 15-20%.[10][15]

| Parameter | Typical Value |

| Recovery | 85 - 115%[12][15] |

| Precision (%RSD) | < 15%[10] |

| Linearity (R²) | > 0.99[15] |

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dodecyl Phthalate-d4 () for sale [vulcanchem.com]

- 4. Didodecyl phthalate | C32H54O4 | CID 17082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 【this compound】this compound CAS号:2708280-31-1【结构式 性质 活性】-化源网 [chemsrc.com]

- 7. Didodecyl phthalate [webbook.nist.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 10. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. idaea.csic.es [idaea.csic.es]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. agilent.com [agilent.com]

- 15. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

Application Note: Quantitative Analysis of Di-n-dodecyl Phthalate by GC-MS using Di-n-dodecyl Phthalate-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalate (B1215562) esters are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1] Di-n-dodecyl phthalate (DnDP) is a high-molecular-weight phthalate used in various industrial applications. Due to its potential for migration from consumer products, accurate and reliable quantification in diverse matrices is crucial. Gas chromatography-mass spectrometry (GC-MS) is a preferred technique for phthalate analysis.[2][3] The use of a deuterated internal standard, such as Di-n-dodecyl Phthalate-d4 (DnDP-d4), is the gold standard for achieving high accuracy and precision.[4][5] Isotopically labeled standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to effectively compensate for analyte loss during sample preparation and for variations in instrument response.[1][5] This application note provides a detailed protocol for the quantitative analysis of DnDP using DnDP-d4 as an internal standard.

Principle of Isotope Dilution GC-MS

The isotope dilution method relies on adding a known quantity of an isotopically labeled standard (DnDP-d4) to a sample before any preparation steps. The labeled standard and the native analyte (DnDP) are assumed to behave identically throughout the extraction, cleanup, and injection processes. Because DnDP-d4 is chemically identical to DnDP but has a different mass (due to the four deuterium (B1214612) atoms), the two compounds can be distinguished by the mass spectrometer.[4] Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, which remains constant even if analyte is lost during the procedure. This ensures a highly accurate measurement of the analyte concentration.

Experimental Protocols

Extreme care must be taken to avoid contamination, as phthalates are ubiquitous in the laboratory environment. All glassware should be heat-treated (e.g., 400°C for at least 2 hours), and contact with plastic materials should be minimized. Solvents should be tested for phthalate contamination before use.[6][7]

Protocol 1: Analysis in Liquid Matrices (e.g., Wine, Water)

This protocol is based on liquid-liquid extraction (LLE) for isolating phthalates from liquid samples.[1]

1. Materials and Reagents

-

Solvents: Isohexane, Hexane (B92381), Acetone (High Purity, HPLC or pesticide residue grade).[1][6]

-

Standards: Di-n-dodecyl Phthalate (DnDP) and Di-n-dodecyl Phthalate-d4 (DnDP-d4).

-

Stock Solutions: Prepare individual stock solutions of DnDP and DnDP-d4 in isohexane (e.g., 1000 µg/mL).

-

Working Standard Solutions: Prepare serial dilutions of the DnDP stock solution in isohexane to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Internal Standard Spiking Solution: Prepare a solution of DnDP-d4 in isohexane at a concentration that will yield a final concentration in the middle of the calibration range (e.g., 5 µg/mL) after sample preparation.

-

Glassware: Volumetric flasks, separatory funnels, centrifuge tubes, vials with PTFE-lined caps.[1]

2. Sample Preparation

-

Measure 10 mL of the liquid sample into a 50 mL centrifuge tube.

-

Spike the sample with a known volume (e.g., 100 µL) of the DnDP-d4 internal standard spiking solution.

-

Add 10 mL of isohexane to the tube.

-

Shake vigorously (e.g., using a vortex mixer) for at least one minute.[6]

-

Centrifuge to separate the layers or allow the mixture to decant until the two phases have separated.[6]

-

Carefully transfer the upper organic layer (isohexane) into a clean vial.

-

Repeat the extraction (steps 3-6) with a fresh 10 mL portion of isohexane and combine the organic extracts.

-

Concentrate the combined extracts under a gentle stream of nitrogen at approximately 35°C to a final volume of 1 mL.[6]

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Analysis in Solid Matrices (e.g., Polymers, Toys)

This protocol is based on solvent extraction for the determination of phthalates in solid samples.[1]

1. Materials and Reagents

-

Solvents: Tetrahydrofuran (THF), Hexane (High Purity).[1]

-

Standards & Glassware: As described in Protocol 1.

2. Sample Preparation

-

Accurately weigh approximately 0.5 g of the solid sample (cut into small pieces) into a glass vial.

-

Add 10 mL of THF to dissolve the polymer. Agitate until the sample is fully dissolved.

-

Spike the dissolved sample with a known amount of the DnDP-d4 internal standard solution.[1]

-

Add 5 mL of hexane to precipitate the polymer.[5]

-

Centrifuge the sample to pellet the precipitated polymer.[5]

-

Transfer the supernatant containing the extracted phthalates to a clean glass vial.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for phthalate analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 8890 GC or equivalent[8] |

| Injection Port | Split/Splitless |

| Injection Mode | Splitless (Pulse injection at 35 psi for 0.5 min)[9] |

| Injector Temp | 280°C[7] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[7] |

| Injection Volume | 1 µL |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[9] |

| Oven Program | Initial 100°C for 1 min; ramp 10°C/min to 230°C; ramp 10°C/min to 270°C; ramp 25°C/min to 300°C, hold for 8 min.[7] |

| Mass Spectrometer | |

| MS System | Agilent 5977 MSD or equivalent[8] |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[7] |

| MS Source Temp | 250°C[7] |

| MS Transfer Line | 300°C[7] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[2] |

Data Presentation and Results

Mass Spectrometry Data

The primary fragment ion for most phthalates is m/z 149, corresponding to the protonated phthalic anhydride (B1165640) ion.[10] For high-molecular-weight phthalates like DnDP, other characteristic ions are used for quantification to enhance selectivity.[9] Based on NIST library data for Di-n-dodecyl phthalate and fragmentation patterns of similar compounds, the following ions are proposed for SIM analysis.

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Di-n-dodecyl Phthalate (DnDP) | Analyte | 149 | 167 | 317 |

| Di-n-dodecyl Phthalate-d4 (DnDP-d4) | Internal Standard | 153 | 171 | 321 |

Note: These ions are proposed based on typical phthalate fragmentation. The quantifier ion for DnDP-d4 is +4 amu from the DnDP ion, assuming deuteration on the aromatic ring.[4] Actual ions must be confirmed by analyzing the pure standard.

Typical Method Performance

The following table summarizes representative performance data for GC-MS phthalate analysis. These values should be experimentally verified.

| Parameter | Typical Value | Description |

| Calibration Range | 0.1 - 25 µg/mL | The range over which the method is linear. |

| Linearity (R²) | > 0.995 | Coefficient of determination for the calibration curve.[11] |

| Limit of Detection (LOD) | < 0.05 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | < 0.15 µg/mL | The lowest concentration of analyte that can be accurately quantified. |

| Recovery | 90 - 110% | The percentage of analyte recovered through the sample preparation process.[9] |

| Precision (RSD) | < 10% | The relative standard deviation of replicate measurements.[9] |

Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of Di-n-dodecyl Phthalate using its deuterated internal standard.

Caption: Workflow for quantitative analysis of DnDP using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 3. fses.oregonstate.edu [fses.oregonstate.edu]

- 4. Dodecyl Phthalate-d4 () for sale [vulcanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. oiv.int [oiv.int]

- 7. oiv.int [oiv.int]

- 8. agilent.com [agilent.com]

- 9. hpst.cz [hpst.cz]

- 10. Didodecyl phthalate | C32H54O4 | CID 17082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Di-n-dodecyl Phthalate-d4 in Environmental and Biological Matrices

Introduction

Di-n-dodecyl phthalate-d4 (DnDP-d4) is the deuterium-labeled analog of Di-n-dodecyl phthalate (B1215562), a high molecular weight phthalate ester used as a plasticizer. Due to the ubiquitous nature of phthalates and concerns over their potential endocrine-disrupting effects, accurate quantification in various environmental and biological samples is crucial. DnDP-d4 serves as an ideal internal standard for isotope dilution mass spectrometry methods, ensuring precise and accurate measurements by correcting for matrix effects and variations in sample preparation recovery.[1] This application note provides a detailed protocol for the sample preparation of DnDP-d4 from different matrices for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenges

A significant challenge in phthalate analysis is the potential for background contamination from laboratory equipment and solvents, as these compounds are widely used in plastics.[2] Therefore, meticulous sample handling and the use of high-purity reagents are paramount to ensure data integrity. The use of a deuterated internal standard like DnDP-d4 is a key strategy to mitigate these issues and improve analytical accuracy.[3]

Experimental Protocols

This section details the sample preparation methodologies for various matrices. The appropriate protocol should be selected based on the sample type.

1. Solid Samples (e.g., Soil, Sediment, Polymerics)

This protocol is suitable for the extraction of DnDP-d4 from solid matrices.

-

Materials and Reagents:

-

Homogenizer or grinder

-

Soxhlet extraction apparatus or ultrasonic bath

-